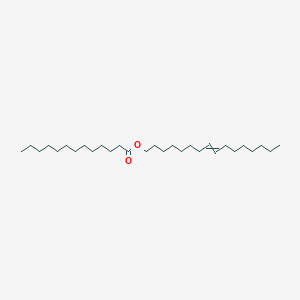
Hexadec-8-EN-1-YL tridecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadec-8-EN-1-YL tridecanoate is an organic compound with the molecular formula C29H56O2. It is an ester formed from hexadec-8-en-1-ol and tridecanoic acid. This compound is characterized by its long carbon chains and the presence of a double bond in the hexadecyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexadec-8-EN-1-YL tridecanoate can be synthesized through esterification. The reaction involves the condensation of hexadec-8-en-1-ol with tridecanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to isolate the ester product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hexadec-8-EN-1-YL tridecanoate can undergo various chemical reactions, including:
Oxidation: The double bond in the hexadecyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or acids.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Ammonia or amines for amide formation, and water or hydroxide ions for hydrolysis.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, acids.
Applications De Recherche Scientifique
Hexadec-8-EN-1-YL tridecanoate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems, including its interactions with enzymes and cell membranes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of hexadec-8-EN-1-YL tridecanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the formation of hexadec-8-en-1-ol and tridecanoic acid. These products can then participate in further metabolic pathways.
Comparaison Avec Des Composés Similaires
Hexadec-8-EN-1-YL tridecanoate can be compared with other similar esters, such as:
Hexadec-8-EN-1-YL dodecanoate: Similar structure but with a shorter acyl chain.
Hexadec-8-EN-1-YL tetradecanoate: Similar structure but with a slightly shorter acyl chain.
Hexadec-8-EN-1-YL pentadecanoate: Similar structure but with a slightly shorter acyl chain.
These compounds share similar chemical properties but differ in their physical properties, such as melting points and solubilities, due to the varying lengths of their acyl chains.
Propriétés
Numéro CAS |
64767-83-5 |
|---|---|
Formule moléculaire |
C29H56O2 |
Poids moléculaire |
436.8 g/mol |
Nom IUPAC |
hexadec-8-enyl tridecanoate |
InChI |
InChI=1S/C29H56O2/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-31-29(30)27-25-23-21-19-14-12-10-8-6-4-2/h15-16H,3-14,17-28H2,1-2H3 |
Clé InChI |
FEEWNAJGUCUTAP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(=O)OCCCCCCCC=CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


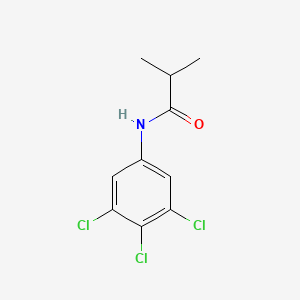
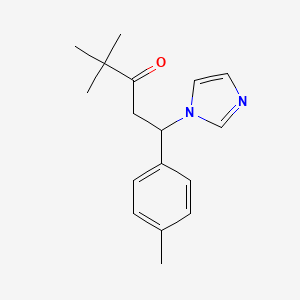
![2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14482158.png)
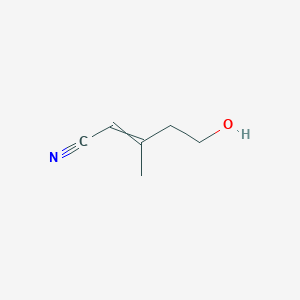
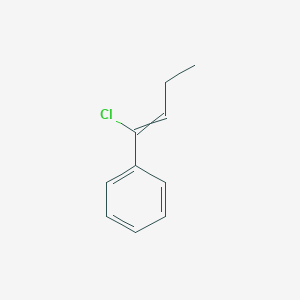
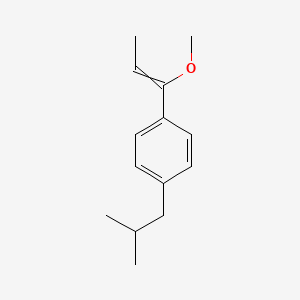

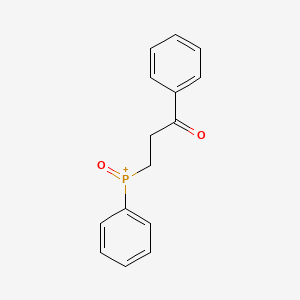
![N-[(1H-Imidazol-5-yl)methyl]urea](/img/structure/B14482206.png)
![N,N'-Bis{2-[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethyl}urea](/img/structure/B14482208.png)

![Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-](/img/structure/B14482216.png)
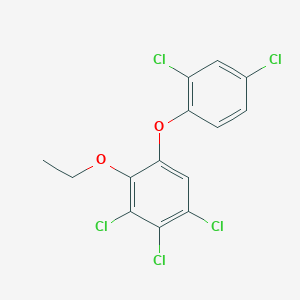
![(Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol](/img/structure/B14482222.png)
